4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.
Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids, and alkyl halides.
Major Products Formed
Oxidation: 9-hydroxy-5,9-dimethyldecanoic acid.
Reduction: 9-hydroxy-5,9-dimethyldecanol.
Substitution: Esters and ethers of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-.
Scientific Research Applications
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as oxidoreductases and hydrolases, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Decenal, 5,9-dimethyl-: Lacks the hydroxyl group at the 9th position.
6-Decenal, (E)-6-decenal: Differs in the position of the double bond and the absence of the hydroxyl group.
5,9-Dimethyl-9-decen-3-ol: Contains a hydroxyl group at the 3rd position instead of the 9th.
Uniqueness
4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1536326-17-6 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-9-hydroxy-5,9-dimethyldec-4-enal |
InChI |
InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+ |
InChI Key |
IVCJGAUQMMORNE-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C\CCC=O)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCCC=O)CCCC(C)(C)O |
Origin of Product |
United States |
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